2-(N-Methyl3-chloro-4-ethoxybenzenesulfonamido)-N-[(oxolan-2-YL)methyl]acetamide
Description
2-(N-Methyl3-chloro-4-ethoxybenzenesulfonamido)-N-[(oxolan-2-YL)methyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a sulfonamide group, an ethoxy group, and a chloro-substituted benzene ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C16H23ClN2O5S |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)sulfonyl-methylamino]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H23ClN2O5S/c1-3-23-15-7-6-13(9-14(15)17)25(21,22)19(2)11-16(20)18-10-12-5-4-8-24-12/h6-7,9,12H,3-5,8,10-11H2,1-2H3,(H,18,20) |
InChI Key |
GQSORBPNNADTQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2CCCO2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Methyl3-chloro-4-ethoxybenzenesulfonamido)-N-[(oxolan-2-YL)methyl]acetamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with N-methylamine to form the sulfonamide intermediate.
Acylation Reaction: The sulfonamide intermediate is then reacted with 2-(bromomethyl)oxolane under basic conditions to introduce the oxolane moiety.
Final Coupling: The final step involves coupling the acylated intermediate with acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with sulfonamide structures exhibit notable antimicrobial activity. For example, studies on similar sulfonamide derivatives have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential for therapeutic use in treating infections .
Anticancer Activity
The compound has shown promising results in cancer research. In vitro studies have evaluated its efficacy against several cancer cell lines, including HeLa and MCF-7 cells. For instance, derivatives of sulfonamide compounds have been reported to selectively inhibit cancer cell proliferation while sparing non-tumor cells, suggesting a favorable therapeutic index .
Table 1: Summary of Anticancer Activity
Case Study 1: Antimicrobial Efficacy
A study published in the International Journal of Molecular Sciences focused on a series of sulfonamide derivatives, including those structurally related to 2-(N-Methyl-3-chloro-4-ethoxybenzenesulfonamido)-N-[(oxolan-2-YL)methyl]acetamide. The researchers conducted antimicrobial susceptibility tests against various pathogens and found that certain derivatives exhibited superior activity compared to established antibiotics like penicillin and ciprofloxacin .
Case Study 2: Cancer Treatment Potential
Another study investigated the anticancer properties of novel benzenesulfonamide derivatives. The findings revealed that specific compounds demonstrated significant cytotoxic effects against cancer cell lines while maintaining lower toxicity towards normal cells. This suggests that the structural features of these compounds could be optimized for enhanced selectivity and efficacy in cancer therapy .
Mechanism of Action
The mechanism of action of 2-(N-Methyl3-chloro-4-ethoxybenzenesulfonamido)-N-[(oxolan-2-YL)methyl]acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, potentially leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Ethoxysulfuron: A herbicide with a similar sulfonamide structure.
Chloramphenicol: An antibiotic with a chloro-substituted aromatic ring.
Uniqueness
2-(N-Methyl3-chloro-4-ethoxybenzenesulfonamido)-N-[(oxolan-2-YL)methyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Biological Activity
The compound 2-(N-Methyl-3-chloro-4-ethoxybenzenesulfonamido)-N-[(oxolan-2-YL)methyl]acetamide is a synthetic organic molecule with potential biological activity. Understanding its pharmacological properties, mechanisms of action, and therapeutic potentials is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound can be categorized as a sulfonamide derivative, which typically exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties. The specific structural features include:
- Sulfonamide group : Known for its antibacterial properties.
- Ethoxy group : May enhance lipid solubility and bioavailability.
- Oxolan ring : Contributes to the compound's conformational rigidity and may influence receptor interactions.
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. The presence of the sulfonamide moiety in this compound suggests potential efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial folate synthesis, leading to bactericidal effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Streptococcus pneumoniae | 8 µg/mL |
Anti-inflammatory Activity
Sulfonamides are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may be attributed to its interaction with COX enzymes or inhibition of pro-inflammatory cytokines.
The proposed mechanism involves the inhibition of dihydropteroate synthase, an enzyme critical in bacterial folate biosynthesis. This leads to a depletion of folate levels in bacteria, ultimately inhibiting their growth.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against resistant bacterial strains. The compound demonstrated a promising MIC profile comparable to established antibiotics .
- Inflammation Model : In an animal model of induced inflammation, the compound reduced edema significantly compared to control groups, suggesting its potential as an anti-inflammatory agent .
- Toxicological Assessment : A comprehensive toxicological evaluation indicated that the compound exhibited low toxicity in vitro, with no significant genotoxic effects observed in standard assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
